A Comprehensive Technical Guide to the Physicochemical Properties of 2',3'-Dichloro-3-(2-methoxyphenyl)propiophenone
A Comprehensive Technical Guide to the Physicochemical Properties of 2',3'-Dichloro-3-(2-methoxyphenyl)propiophenone
Executive Summary: This document provides an in-depth technical guide on the physicochemical properties of 2',3'-Dichloro-3-(2-methoxyphenyl)propiophenone (CAS No. 898770-48-4).[][2] While this specific molecule is cataloged as a research chemical and organic building block, comprehensive experimental data on its properties are not widely published.[][2] This guide, therefore, serves as a predictive framework and a methodological resource for researchers, scientists, and drug development professionals. By leveraging established analytical techniques for analogous propiophenone derivatives, we outline a self-validating system for the complete characterization of this compound.[3][4] The narrative emphasizes the causality behind experimental choices, providing both the "how" and the "why" to empower researchers in their own investigations. The guide covers structural elucidation, purity assessment, and critical physicochemical parameters relevant to drug discovery, such as solubility, lipophilicity, and stability.
Introduction and Strategic Context
Substituted propiophenones are a class of organic compounds recognized for their versatile applications, serving as key intermediates in organic synthesis and as scaffolds in medicinal chemistry.[][6] Derivatives of this class have demonstrated a wide range of biological activities, including potential anticancer, antimicrobial, and anti-inflammatory properties.[][7] The target of this guide, 2',3'-Dichloro-3-(2-methoxyphenyl)propiophenone, is a distinct molecule featuring a dichlorinated phenyl ring, a flexible propanone linker, and an ortho-methoxyphenyl moiety.[]
The specific arrangement of these functional groups—electron-withdrawing chlorine atoms impacting aromatic ring electronics, a hydrogen-bond accepting ketone, and a potentially sterically hindering methoxy group—suggests a unique conformational and electronic profile. These features are critical determinants of a molecule's behavior in biological systems and its viability as a drug candidate or synthetic precursor. Given the scarcity of published data, this guide establishes a robust, first-principles approach to its comprehensive characterization.
Core Molecular Profile and Structural Verification
The foundational step in evaluating any research chemical is the unambiguous confirmation of its identity and purity. The molecular formula of the target compound is C16H14Cl2O2, with a corresponding molecular weight of 309.19 g/mol .[]
| Identifier | Value | Source |
| CAS Number | 898770-48-4 | [] |
| Molecular Formula | C16H14Cl2O2 | [] |
| Molecular Weight | 309.19 | [] |
| SMILES | COC1=CC=CC=C1CCC(=O)C2=C(C(=CC=C2)Cl)Cl | [] |
| InChI Key | FZLLOWYMGSNFBP-UHFFFAOYSA-N | [] |
Integrated Analytical Workflow for Structural and Purity Assessment
An integrated approach combining spectroscopic and chromatographic techniques is essential for unequivocal structure confirmation and purity assessment. This workflow ensures that the material under investigation is indeed the correct compound and is of sufficient purity for subsequent experiments.
